molecular formula C16H15ClN2O3 B5777908 3-(3-chloro-4-methylanilino)-1-(4-nitrophenyl)propan-1-one

3-(3-chloro-4-methylanilino)-1-(4-nitrophenyl)propan-1-one

Cat. No.: B5777908
M. Wt: 318.75 g/mol
InChI Key: OWAKORUFMJDHFD-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methylanilino)-1-(4-nitrophenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features a complex structure with both chloro and nitro substituents on the aromatic rings, making it a subject of interest in various fields of research, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-methylanilino)-1-(4-nitrophenyl)propan-1-one typically involves multi-step organic reactions. One common method includes:

    Nitration: Introduction of the nitro group to the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Halogenation: Introduction of the chloro group using chlorine gas or other chlorinating agents.

    Amination: Formation of the anilino group through a nucleophilic substitution reaction.

    Ketone Formation: The final step involves the formation of the ketone group through Friedel-Crafts acylation using an acyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Sodium amide or thiourea in polar solvents.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Corresponding substituted products like anilines or thiophenols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methylanilino)-1-(4-nitrophenyl)propan-1-one would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the biological system and the specific activity being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chloro-4-methylanilino)-1-phenylpropan-1-one: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    3-(4-methylanilino)-1-(4-nitrophenyl)propan-1-one:

    3-(3-chloroanilino)-1-(4-nitrophenyl)propan-1-one: Lacks the methyl group, which may influence its steric properties and reactivity.

Uniqueness

The presence of both chloro and nitro groups in 3-(3-chloro-4-methylanilino)-1-(4-nitrophenyl)propan-1-one makes it unique in terms of its chemical reactivity and potential applications. These substituents can significantly influence the compound’s electronic properties, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

3-(3-chloro-4-methylanilino)-1-(4-nitrophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-11-2-5-13(10-15(11)17)18-9-8-16(20)12-3-6-14(7-4-12)19(21)22/h2-7,10,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAKORUFMJDHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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